Methylsulfonylacetone

Description

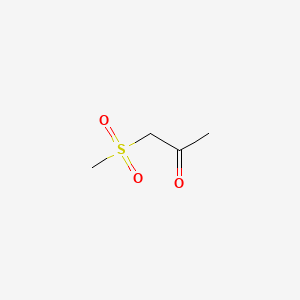

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4(5)3-8(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEYGXQKFVGUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198178 | |

| Record name | 1-(Methylsulphonyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-46-4 | |

| Record name | 1-(Methylsulfonyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulphonyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5000-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Methylsulphonyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphonyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylsulfonylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R8R8J4V2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methylsulfonylacetone As a Key Building Block in Heterocyclic Synthesis

The strategic placement of a carbonyl group and an adjacent activating methylsulfonyl group makes methylsulfonylacetone an ideal C3 synthon in a variety of cyclization reactions. This reactivity has been extensively exploited in the construction of a diverse array of heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and materials science.

A primary application of this compound is in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly valued for its efficiency and atom economy. This compound has proven to be a reliable component in well-established MCRs such as the Biginelli and Hantzsch-type reactions. For instance, in a Biginelli-type condensation, this compound reacts with an aldehyde and urea (B33335) (or a urea derivative) to produce dihydropyrimidinones. researchgate.netbeilstein-journals.orgthieme-connect.com Similarly, in Hantzsch-type reactions, it can be employed to synthesize dihydropyridines. researchgate.netbeilstein-journals.org

The utility of this compound extends to the synthesis of fused heterocyclic systems. A notable example is its use in the microwave-assisted multicomponent reaction with aromatic aldehydes and various aminoazoles, such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599). researchgate.net This methodology provides an efficient route to 5,8-dihydroimidazolo[1,2-a]pyrimidines and 4,7-dihydro Current time information in Bangalore, IN.researchgate.netsioc-journal.cntriazolo[l,5-a]pyrimidines, classes of compounds with recognized pharmacological potential. researchgate.netsigmaaldrich.comresearchgate.net The reaction demonstrates the compound's ability to participate in complex cyclocondensation cascades, leading to structurally diverse and medicinally relevant scaffolds. researchgate.net

Furthermore, this compound has been successfully employed in the synthesis of indolizine (B1195054) derivatives. rsc.org Indolizines are nitrogen-containing heterocyclic compounds with interesting photophysical properties, making them relevant for applications in materials science. rsc.org The versatility of this compound as a building block is underscored by its ability to participate in transition metal-catalyzed reactions, expanding the scope of accessible heterocyclic structures. rsc.org

The following table summarizes some of the key heterocyclic systems synthesized using this compound as a building block:

| Heterocyclic System | Reaction Type | Key Reactants | Reference |

| Dihydropyrimidinones | Biginelli-type reaction | Aldehyde, Urea/Thiourea | researchgate.netbeilstein-journals.orgthieme-connect.com |

| Dihydropyridines | Hantzsch-type reaction | Aldehyde, Ammonia/Amine | researchgate.netbeilstein-journals.org |

| Dihydroazolopyrimidines | Multicomponent reaction | Aldehyde, Aminoazole | researchgate.netsigmaaldrich.comresearchgate.net |

| Indolizines | Multicomponent reaction | Pyridine (B92270) derivative, Alkyne | rsc.org |

Historical Evolution of Its Synthetic Utility and Research Focus

While the precise first synthesis of methylsulfonylacetone is not prominently documented in readily available literature, its appearance as a commercially available reagent by the mid-1970s suggests its synthesis and initial characterization likely occurred in the preceding decades. Early applications of β-ketosulfones, the class of compounds to which this compound belongs, were often centered on their acidic methylene (B1212753) protons, making them useful in classical carbon-carbon bond-forming reactions.

The research focus on this compound has evolved significantly over time. Initially, its utility was likely explored in the context of fundamental organic reactions, taking advantage of the dual reactivity of the ketone and the activated methylene group. However, the late 20th and early 21st centuries witnessed a surge of interest in multicomponent reactions for the efficient construction of compound libraries for drug discovery. nih.govrsc.orgfrontiersin.org This shift brought this compound to the forefront as a valuable building block for generating molecular diversity.

The development of modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), has further expanded the utility of this compound. researchgate.net Microwave irradiation often leads to dramatically reduced reaction times and improved yields, making the synthesis of complex heterocycles more practical and efficient. researchgate.net

Current Research Landscape and Future Prospects of Methylsulfonylacetone

Multicomponent Reaction (MCR) Strategies for Complex Molecular Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov this compound has proven to be a successful component in several MCRs, leading to the synthesis of medicinally relevant heterocyclic compounds. researchgate.netresearchgate.net

Biginelli-Type Condensations and Mechanistic Divergence

The Biginelli reaction is a classic MCR that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.orgbcrec.idnih.gov The use of this compound in place of a standard β-ketoester has been explored, revealing interesting mechanistic divergences from the classical pathway.

While the typical Biginelli reaction yields dihydropyrimidinones, attempts to synthesize the analogous structures using this compound, various aromatic aldehydes, and urea have been met with challenges. researchgate.net Under a range of conditions, including different solvents, catalysts (such as HCl and Yb(OTf)3), temperatures, and heating methods (conventional and microwave), the expected dihydropyrimidinones were not the major products. researchgate.net This suggests that the electronic and steric properties of the methylsulfonyl group significantly influence the reaction pathway, diverting it from the traditional Biginelli cyclocondensation route. researchgate.netresearchgate.net

An unexpected outcome of the Biginelli-type condensation involving this compound is the formation of non-classical Hantzsch-type dihydropyridines. researchgate.netresearchgate.net In these reactions, the CH3-group of the this compound acts as the CH-acidic center instead of the more conventionally reactive methylene (B1212753) (CH2) group. researchgate.net This leads to the formation of 3-acetyl-5-methylsulfonyl-2-methylsulfonylmethyl-4-aryl-1,4-dihydropyridines. researchgate.net The reaction proceeds through a Hantzsch-type pathway, which is a well-established method for synthesizing dihydropyridines. nih.govnih.govorganic-chemistry.org The use of microwave irradiation has been shown to facilitate these transformations. researchgate.net

Table 1: Isolated Yields of Dihydropyridines from the Reaction of this compound, Aldehydes, and Urea researchgate.net

| Aldehyde (Ar) | Product | Yield (%) |

| 4-Chlorobenzaldehyde | 3-Acetyl-5-methylsulfonyl-2-methylsulfonylmethyl-4-(4-chlorophenyl)-1,4-dihydropyridine | 31 |

| 4-Methylbenzaldehyde | 3-Acetyl-5-methylsulfonyl-2-methylsulfonylmethyl-4-(4-methylphenyl)-1,4-dihydropyridine | 29 |

| 4-Methoxybenzaldehyde | 3-Acetyl-5-methylsulfonyl-2-methylsulfonylmethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine | 25 |

| Benzaldehyde | 3-Acetyl-5-methylsulfonyl-2-methylsulfonylmethyl-4-phenyl-1,4-dihydropyridine | 22 |

Cyclocondensations with Aromatic Aldehydes and Aminoazoles

This compound readily participates in three-component cyclocondensation reactions with aromatic aldehydes and various aminoazoles. researchgate.netresearchgate.net These reactions, often facilitated by microwave irradiation, provide efficient access to fused heterocyclic systems like dihydroimidazolo[1,2-a]pyrimidines and dihydrotriazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net

The reaction of this compound, an aromatic aldehyde, and 2-aminobenzimidazole (B67599) under microwave irradiation in a solvent such as N,N-dimethylformamide (DMF) or ethanol (B145695) leads to the formation of 5,8-dihydroimidazolo[1,2-a]pyrimidines. researchgate.netresearchgate.netnih.gov The reaction proceeds in good yields and is tolerant of a variety of substituents on the aromatic aldehyde. researchgate.net The structure of the resulting products has been confirmed by techniques such as X-ray diffraction analysis. researchgate.net

Table 2: Synthesis of 5,8-Dihydroimidazolo[1,2-a]pyrimidines researchgate.net

| Aldehyde (Ar) | Product | Yield (%) |

| Benzaldehyde | 7-Phenyl-5-methyl-6-methylsulfonyl-5,8-dihydroimidazolo[1,2-a]pyrimidine | 85 |

| 4-Chlorobenzaldehyde | 7-(4-Chlorophenyl)-5-methyl-6-methylsulfonyl-5,8-dihydroimidazolo[1,2-a]pyrimidine | 88 |

| 4-Methylbenzaldehyde | 7-(4-Methylphenyl)-5-methyl-6-methylsulfonyl-5,8-dihydroimidazolo[1,2-a]pyrimidine | 82 |

| 4-Methoxybenzaldehyde | 7-(4-Methoxyphenyl)-5-methyl-6-methylsulfonyl-5,8-dihydroimidazolo[1,2-a]pyrimidine | 79 |

Similarly, the three-component condensation of this compound, an aromatic aldehyde, and 3-amino-1,2,4-triazole provides a direct route to 4,7-dihydro researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netresearchgate.netresearchgate.netresearchgate.net These reactions are also efficiently promoted by microwave heating and can be carried out in solvents like DMF. researchgate.netresearchgate.net The methodology has been successfully applied to synthesize a range of derivatives with different aromatic substituents. researchgate.netrsc.orgtubitak.gov.tr

Table 3: Synthesis of 4,7-Dihydro researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidines researchgate.net

| Aldehyde (Ar) | Product | Yield (%) |

| Benzaldehyde | 7-Phenyl-5-methyl-6-methylsulfonyl-4,7-dihydro researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine | 78 |

| 4-Chlorobenzaldehyde | 7-(4-Chlorophenyl)-5-methyl-6-methylsulfonyl-4,7-dihydro researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine | 81 |

| 4-Methylbenzaldehyde | 7-(4-Methylphenyl)-5-methyl-6-methylsulfonyl-4,7-dihydro researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine | 75 |

| 4-Methoxybenzaldehyde | 7-(4-Methoxyphenyl)-5-methyl-6-methylsulfonyl-4,7-dihydro researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidine | 72 |

Regioselective and Stereoselective Approaches in MCRs

Furthermore, investigations into the Biginelli-type condensation involving this compound, aldehydes, and urea revealed an unconventional reaction pathway, underscoring the potential for achieving unique regioselectivity compared to classical MCRs. researchgate.net This suggests that the electronic properties of the methylsulfonyl group significantly influence the reaction course, directing the assembly of the final heterocyclic product. Such approaches are critical for developing libraries of complex molecules from simple, readily available starting materials. organic-chemistry.org

Table 1: Multicomponent Reactions Involving this compound This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Aminoazole | Dihydroimidazolo[1,2-a]pyrimidine | researchgate.net |

| This compound | Aromatic Aldehyde | Aminoazole | Dihydro researchgate.netresearchgate.netnih.govtriazolo[l,5-a]pyrimidine | researchgate.net |

Synthesis of Indolizine (B1195054) and Fused Heterocyclic Derivatives

The indolizine scaffold is a significant N-fused heterocyclic system present in numerous natural products and pharmacologically active compounds. researchgate.netijettjournal.org The development of efficient synthetic routes to access indolizine derivatives is a major focus in medicinal and materials chemistry. researchgate.net this compound's reactive nature makes it a valuable precursor in several strategies aimed at constructing these bicyclic structures.

[3+2] Cycloaddition Reactions and Annulation Pathways

One of the most prevalent methods for synthesizing the indolizine core is the [3+2] cycloaddition reaction. rsc.org This transformation typically involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkene or alkyne. ijettjournal.orgrsc.org The pyridinium ylide, a 1,3-dipole, is commonly generated in situ by the deprotonation of a pyridinium salt with a base. rsc.org Pyridinium salts are readily formed from the reaction of a pyridine (B92270) with an α-halo ketone. The activated methylene group of this compound makes it an ideal candidate for conversion into a suitable α-halo derivative or for direct use in forming ylide precursors.

The reaction proceeds through the formation of the pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. nih.gov Subsequent oxidation or elimination steps lead to the formation of the aromatic indolizine ring. core.ac.uk This annulation pathway is highly effective for creating substituted indolizines, as the functionality of the final product can be easily tuned by varying the pyridine, the ketone component, and the dipolarophile. nih.govrsc.org For instance, donor-acceptor cyclopropanes have been used in annulation reactions with electron-deficient pyridines to afford dihydroindolizines, which can be oxidized to the corresponding indolizines. core.ac.uk

Transition Metal Catalysis in Indolizine Formation

Transition metal catalysis has become an indispensable tool for constructing complex heterocyclic frameworks, offering high efficiency and selectivity. mdpi.comnih.gov Various metal catalysts, including those based on palladium, copper, rhodium, and iridium, have been employed in the synthesis of indolizines. semanticscholar.orgbohrium.comorganic-chemistry.org These catalysts can facilitate key bond-forming steps such as C-H activation, cross-coupling, and cycloisomerization. bohrium.comorganic-chemistry.org

For example, synergistic Cu/Ir catalysis has been developed for the highly diastereoselective and enantioselective synthesis of 2,3-fused indolizine derivatives. semanticscholar.org This system enables a cascade allylation/Friedel-Crafts type reaction to construct three stereogenic centers with high control. semanticscholar.org Copper catalysts are also used to promote the coupling of anilines, terminal alkynes, and aldehydes in multicomponent reactions to yield quinolone structures, showcasing the versatility of these metals in building complex heterocycles. frontiersin.org Similarly, palladium-catalyzed cascade reactions involving the coupling of aryl halides with propargylic esters followed by a 5-endo-dig cyclization provide efficient access to N-fused pyrroloheterocycles. organic-chemistry.org The use of this compound-derived intermediates in such metal-catalyzed processes allows for the synthesis of highly functionalized indolizine cores.

Table 2: Examples of Transition Metal-Catalyzed Indolizine Synthesis This table is interactive. Click on the headers to sort.

| Catalyst System | Reaction Type | Product Feature | Reference |

|---|---|---|---|

| Synergistic Cu/Ir | Asymmetric Annulation | Chiral 2,3-fused Indolizines | semanticscholar.org |

| Palladium/Copper | Tandem Coupling/Cycloisomerization | 3-Aminoindolizines | organic-chemistry.org |

| Rhodium(III) | C-H Activation/Annulation | Substituted Indolizines | rsc.org |

Versatility with Enolizable Ketones and Aldehydes

The presence of an enolizable keto group makes this compound a versatile partner in reactions with other carbonyl compounds, particularly aldehydes and other ketones. nih.gov This reactivity is central to many condensation and multicomponent reactions. In a notable example, a one-pot, three-component reaction for synthesizing β-acetamido carbonyl compounds utilizes aldehydes, enolizable ketones (like acetophenone (B1666503) derivatives), and a nitrile in the presence of a Lewis acid catalyst. researchgate.net this compound can function as the enolizable ketone component in analogous transformations.

Furthermore, the selective C-alkylation of fluorenes has been achieved using a catalytic amount of an aldehyde or ketone in the presence of a base, demonstrating a method where one carbonyl compound catalyzes the reaction of another. rsc.org The ability of this compound to form a stable enolate allows it to act as a potent nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or other ketones to form new carbon-carbon bonds, which is a foundational step in the synthesis of more complex molecular architectures.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-Assisted Organic Synthesis (MAOS) has gained prominence as a green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netchemicaljournals.com The efficiency of MAOS stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, causing rapid and uniform heating through mechanisms like dipolar polarization and ionic conduction. researchgate.netorganic-chemistry.org

This technology has been successfully applied to reactions involving this compound. As previously mentioned, a multicomponent reaction of this compound with aldehydes and aminoazoles to form fused pyrimidine (B1678525) derivatives was effectively carried out under microwave irradiation. researchgate.net The use of microwaves in this context not only reduces reaction times but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. ijettjournal.orgchemicaljournals.com MAOS has been broadly applied to synthesize a variety of heterocyclic compounds, including indole (B1671886) derivatives, where it drastically shortens the time required for key synthetic steps like N-alkylation. mdpi.com The application of MAOS protocols to the synthesis of indolizines and other heterocycles from this compound offers a pathway to more efficient and sustainable chemical production. ijettjournal.orgresearchgate.net

Base-Catalyzed Transformations

Base catalysis is fundamental to many organic transformations involving this compound, primarily due to the acidity of the methylene protons located between the sulfonyl and carbonyl groups. sioc.ac.cn The use of a base facilitates the deprotonation of this position, generating a highly stabilized carbanion or enolate that can act as a potent nucleophile. nih.govsioc.ac.cn

Elucidation of Enolizable Ketone Reactivity in Novel Transformations

The presence of a ketone functional group adjacent to a methylene group flanked by a sulfonyl group confers significant reactivity to this compound. The enol form of this compound is a key intermediate in many of its reactions, acting as a potent nucleophile. libretexts.org This enolizable nature is central to its participation in a variety of novel chemical transformations. libretexts.orgrsc.org

One of the prominent areas of its application is in multicomponent reactions, particularly in the synthesis of heterocyclic compounds. For instance, this compound reacts with aromatic aldehydes and aminoazoles, such as 2-aminobenzimidazole and 3-amino-1,2,4-triazole, under microwave irradiation to produce 5,8-dihydroimidazolo[1,2-a]pyrimidines and 4,7-dihydro ucl.ac.ukresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netlookchem.comresearchgate.net The reaction proceeds through a cyclocondensation mechanism where the enolizable ketone plays a crucial role. researchgate.net Interestingly, the reaction pathway can be influenced by the choice of the aminoazole, with 5-aminotetrazole (B145819) being unreactive under similar conditions. lookchem.comresearchgate.net

Furthermore, in a Biginelli-type condensation with aromatic aldehydes and urea, this compound exhibits an unusual reaction pathway. Instead of the expected dihydropyrimidines, it leads to the formation of non-classical Hantzsch-type dihydropyridines. researchgate.netlookchem.com This highlights the unique reactivity imparted by the methylsulfonyl group.

The reactivity of the enol form is also harnessed in other synthetic methodologies. This compound can be employed in the synthesis of highly substituted indolizines, demonstrating its versatility as a building block in constructing complex heterocyclic systems. researchgate.net

Exploration of Derivatization for Structural Complexity and Functionalization

The chemical scaffold of this compound allows for extensive derivatization, enabling the generation of molecules with increased structural complexity and diverse functionalities. researchgate.net These derivatization pathways often exploit the reactivity of the active methylene group and the ketone functionality.

Multicomponent reactions are a powerful tool for achieving molecular diversity using this compound. The reaction with various aromatic aldehydes and aminoazoles not only demonstrates its reactivity but also serves as a direct route to a library of substituted dihydropyrimidines. lookchem.comresearchgate.net The yields of these reactions are often moderate to excellent, making it a synthetically useful method. lookchem.com

A notable application of this compound in derivatization is its reaction with Next Generation Maleimides (NGMs). This reaction is significant in the context of bioconjugation, where this compound acts as an active methylene unit for the modification of cysteine residues in proteins. ucl.ac.uk This demonstrates the potential for functionalizing biomolecules using this compound.

The following table summarizes the outcomes of representative derivatization reactions involving this compound:

| Reactants | Reaction Type | Product | Reference |

| This compound, Aromatic Aldehydes, 2-Aminobenzimidazole | Multicomponent Cyclocondensation | 5,8-Dihydroimidazolo[1,2-a]pyrimidines | lookchem.comresearchgate.net |

| This compound, Aromatic Aldehydes, 3-Amino-1,2,4-triazole | Multicomponent Cyclocondensation | 4,7-Dihydro ucl.ac.ukresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines | lookchem.comresearchgate.net |

| This compound, Aromatic Aldehydes, Urea | Biginelli-type Condensation | Hantzsch-type Dihydropyridines | researchgate.netlookchem.com |

| This compound, Next Generation Maleimides (NGMs) | Cysteine Bioconjugation | Thioether Adducts | ucl.ac.uk |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The study of reaction kinetics and thermodynamics provides valuable insights into the underlying mechanisms of this compound's reactivity. While comprehensive thermodynamic data for all its reactions are not extensively documented in the reviewed literature, kinetic studies on specific transformations offer a glimpse into the factors governing its reactivity.

In the context of bioconjugation, the rate of reaction of this compound with other nucleophiles has been investigated. For instance, the rate constants for the reaction of various active methylene compounds, including this compound, have been determined. ucl.ac.uk The reactivity is influenced by the nature of the electron-withdrawing groups and the equilibrium between the keto and enol forms. ucl.ac.uk Nucleophiles that favor the enol form tend to exhibit different reactivity profiles. ucl.ac.uk

One study reported the observed rate constant (kobs) for the reaction of this compound with a dipeptide sulfenic acid. rsc.org This provides a quantitative measure of its nucleophilic reactivity in this specific context. The study highlights that the balance between keto-enol tautomerism and the stability of the resulting carbanion are crucial factors influencing the reaction kinetics. rsc.org

The mechanism of multicomponent cyclocondensation reactions involving this compound has been described as proceeding through a series of steps, although detailed kinetic parameters for each step are not always available. researchgate.netresearchgate.net The reaction conditions, such as temperature and the use of microwave irradiation, can significantly influence the reaction rates and, in some cases, the reaction pathway, suggesting a potential interplay between kinetic and thermodynamic control. researchgate.netresearchgate.net For example, in certain Biginelli-like condensations, different products can be obtained under different temperature regimes, indicating that either kinetic or thermodynamic products can be favored. researchgate.net

The following table presents available kinetic data for a reaction involving a derivative of this compound:

| Reactant 1 | Reactant 2 | Observed Rate Constant (kobs) (min⁻¹) | Reference |

| Phenylsulfonylacetone | Dipeptide-SOH | 8.7 | rsc.org |

It is important to note that this data is for a structurally related compound and serves as an illustration of the type of kinetic information that can be obtained. Further detailed kinetic and thermodynamic studies are necessary to fully elucidate the reaction mechanisms of this compound in its various transformations.

Advanced Analytical Methodologies for Methylsulfonylacetone and Its Derivatives

Chromatographic Method Development and Validation

Chromatographic techniques are paramount for the separation and quantification of Methylsulfonylacetone from complex matrices. The development and validation of robust chromatographic methods are essential to ensure reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The optimization of HPLC methods is critical to achieve adequate separation and sensitivity. Due to the polar nature of this compound, reversed-phase HPLC is a commonly employed mode of separation.

Method optimization typically involves a systematic evaluation of several key parameters to achieve the desired chromatographic performance, including retention time, peak shape, and resolution from potential impurities. A representative approach to HPLC method optimization for a compound like this compound is detailed in the interactive data table below.

Interactive Data Table: Illustrative HPLC Method Optimization Parameters for this compound

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Smaller particle size and shorter column length improve efficiency and reduce analysis time. |

| Mobile Phase | 50:50 (v/v) Methanol:Water | 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile often provides better peak shape for polar analytes. The addition of formic acid can improve peak symmetry by suppressing the ionization of silanol (B1196071) groups on the stationary phase. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | A slightly lower flow rate can enhance resolution without significantly increasing the run time. |

| Column Temperature | Ambient (25 °C) | 30 °C | Elevated temperature can decrease mobile phase viscosity, leading to improved peak efficiency and reduced backpressure. |

| Detection Wavelength | 210 nm | 220 nm | Optimization is based on the UV absorbance maximum of the analyte to ensure the highest sensitivity. |

| Injection Volume | 10 µL | 5 µL | A smaller injection volume can prevent peak broadening and column overload, especially with concentrated samples. |

Note: The data presented in this table are illustrative and represent a typical optimization process for a polar compound like this compound. Actual parameters may vary depending on the specific analytical requirements and instrumentation.

For volatile and thermally stable derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities. The establishment of a robust GC-MS protocol is crucial for sensitive and specific analysis. Given the polarity of this compound, derivatization might be necessary to improve its volatility and chromatographic behavior.

A typical GC-MS protocol for a small, polar organic compound, potentially applicable to a derivatized form of this compound, would involve the optimization of parameters such as the type of capillary column, oven temperature program, and mass spectrometer settings. The following interactive data table outlines a potential set of GC-MS parameters.

Interactive Data Table: Proposed GC-MS Protocol Parameters for Derivatized this compound

| Parameter | Setting | Purpose |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Commonly used for its robustness and good performance in routine analysis. |

| Scan Range | 40-400 m/z | A typical mass range to detect the molecular ion and key fragments of small organic molecules. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and the MS. |

Note: This table provides a general protocol. The actual conditions would need to be optimized for the specific derivative of this compound being analyzed.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. rsc.org For the analysis of this compound and its derivatives, UPLC can offer substantial advantages over traditional HPLC.

The primary benefits of applying UPLC to the analysis of polar compounds like this compound include reduced solvent consumption, higher sample throughput, and better resolution of closely eluting impurities. A comparison of typical performance characteristics between HPLC and UPLC for the analysis of a small polar molecule is presented below.

Interactive Data Table: Comparison of HPLC and UPLC for the Analysis of a Polar Compound

| Feature | HPLC | UPLC | Advantage of UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution. |

| Column Length | 150 - 250 mm | 50 - 100 mm | Faster analysis times. |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min | Reduced solvent consumption. |

| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi | A consequence of smaller particles and higher flow rates, requiring specialized instrumentation. |

| Analysis Time | 10 - 30 min | 1 - 5 min | Significantly increased sample throughput. |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures. |

| Sensitivity | Good | Excellent | Narrower peaks lead to higher signal-to-noise ratios. |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

Due to the lack of publicly available, experimentally determined NMR data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on established principles and data for structurally similar beta-keto sulfones.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| CH₃-SO₂ | ~3.1 | s | ~45 |

| SO₂-CH₂-C=O | ~4.2 | s | ~65 |

| C=O | - | - | ~200 |

| C=O-CH₃ | ~2.4 | s | ~30 |

Note: These are predicted values and may differ from experimental results. The actual spectrum would provide definitive structural information.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. When subjected to ionization in a mass spectrometer, this compound will form a molecular ion, and subsequent fragmentation will yield characteristic daughter ions.

The fragmentation of sulfones often involves the cleavage of the carbon-sulfur bonds and rearrangements. Based on the fragmentation patterns of similar small sulfonyl compounds, a plausible fragmentation pathway for this compound can be proposed.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 136 | [CH₃SO₂CH₂COCH₃]⁺˙ (Molecular Ion) | - |

| 121 | [CH₃SO₂CH₂CO]⁺ | •CH₃ |

| 93 | [CH₃SO₂CH₂]⁺ | COCH₃ |

| 79 | [CH₃SO₂]⁺ | CH₂COCH₃ |

| 43 | [CH₃CO]⁺ | CH₃SO₂CH₂ |

Note: This table represents a predicted fragmentation pattern. Experimental verification is necessary for confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Spectrophotometric techniques are fundamental in the structural elucidation and quantification of chemical compounds. For this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide valuable information based on its distinct functional groups: a ketone (carbonyl group) and a sulfone (sulfonyl group).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. In this compound, the most characteristic absorptions arise from the carbonyl (C=O) and sulfonyl (S=O) groups.

The carbonyl group of a saturated ketone typically exhibits a strong, sharp absorption band in the region of 1705-1725 cm⁻¹. The sulfonyl group gives rise to two distinct stretching vibrations: an asymmetric and a symmetric stretch. These are typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The presence of these characteristic bands in an IR spectrum provides strong evidence for the β-ketosulfone structure of this compound. Other expected absorptions would include C-H stretching from the methyl and methylene (B1212753) groups, generally found in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1705 - 1725 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1160 | Strong |

| C-H (in CH₃ and CH₂) | Stretch | 2850 - 3000 | Medium to Strong |

| C-S | Stretch | 700 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. In the case of this compound, the primary chromophore is the carbonyl group.

Saturated ketones, like the one in this compound, typically exhibit a weak absorption band in the UV region, corresponding to a forbidden n→π* (n-to-pi-star) transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. This absorption maximum (λmax) is generally found in the range of 270-300 nm. youtube.com The molar absorptivity (ε) for this transition is typically low. The sulfonyl group does not significantly absorb in the near-UV region, so the UV-Vis spectrum of this compound is expected to be dominated by the carbonyl chromophore. The solvent used for analysis can influence the exact position of the λmax.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Carbonyl (C=O) | n→π* | 270 - 300 | Low |

Chemical Derivatization Strategies for Enhanced Analytical Performance in Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, can be challenging due to low concentrations and interferences from other components. Chemical derivatization is a strategy employed to modify the analyte to improve its analytical properties, such as volatility, thermal stability, chromatographic behavior, and detectability. For this compound, derivatization primarily targets the reactive carbonyl group.

The main objectives of derivatizing this compound include:

Increasing Volatility: For gas chromatography (GC) analysis, converting the polar ketone into a less polar, more volatile derivative is often necessary.

Enhancing Detector Response: Introducing a specific chemical tag can significantly improve the response of selective detectors, such as an electron capture detector (ECD) or a mass spectrometer.

Improving Chromatographic Separation: Derivatization can reduce peak tailing and improve resolution from interfering compounds in both GC and high-performance liquid chromatography (HPLC).

Several reagents are commonly used for the derivatization of ketones. These reagents typically react with the carbonyl group to form stable derivatives.

Oximation: Hydroxylamine and its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), react with ketones to form oximes. PFBHA is particularly useful as it introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). waters.combiomedres.usbiopharminternational.com This allows for trace-level quantification.

Hydrazone Formation: Hydrazine derivatives, most notably 2,4-dinitrophenylhydrazine (B122626) (DNPH), react with carbonyl compounds to form colored hydrazones. nih.govamericanpharmaceuticalreview.com These derivatives are highly suitable for HPLC with UV-Vis detection. The resulting 2,4-dinitrophenylhydrazone has a strong chromophore, significantly enhancing its detectability. americanpharmaceuticalreview.com

Reductive Amination: In this two-step approach, the ketone is first reacted with an amine to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride. nih.gov This method can be tailored to introduce specific functionalities for detection.

The choice of derivatization strategy depends on the analytical technique to be used, the nature of the sample matrix, and the required sensitivity. For GC-based methods, PFBHA is a common choice, while for HPLC-UV, DNPH is widely employed.

Interactive Data Table: Common Derivatization Reagents for the Carbonyl Group of this compound

| Reagent Class | Example Reagent | Derivative Formed | Analytical Technique | Advantages |

| Hydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-ECD, GC-NCI-MS | High sensitivity, improved volatility |

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV | Strong chromophore for UV detection |

| Amines (with reducing agent) | Primary amines (e.g., dansyl hydrazine) | Secondary Amine | HPLC-Fluorescence | Introduction of a fluorophore for high sensitivity |

Application of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. nih.govamericanpharmaceuticalreview.commdpi.com Its goal is to ensure that the method is robust and fit for its intended purpose throughout its lifecycle. Applying AQbD principles to the development of an analytical method for this compound would result in a well-understood, reliable, and flexible method.

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): The first step is to prospectively define the objectives of the analytical method. biomedres.usmdpi.commdpi.com For this compound, the ATP would specify the required performance characteristics, such as the analyte to be quantified, the type of sample matrix, the required accuracy, precision, analytical range, and sensitivity (e.g., limit of detection and quantification).

Critical Quality Attributes (CQAs): The method's performance characteristics, such as resolution between this compound and potential impurities, peak shape, and retention time, are identified as CQAs. These are the attributes that must be controlled to meet the ATP.

Risk Assessment: A risk assessment is performed to identify and rank the method parameters that could potentially impact the CQAs. pharmasop.inamericanpharmaceuticalreview.comnih.gov For an HPLC method for this compound, these parameters could include the type of stationary phase, mobile phase composition (organic solvent ratio, pH, buffer concentration), column temperature, flow rate, and injection volume. Tools like an Ishikawa (fishbone) diagram can be used for this purpose.

Method Development and Optimization using Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, Design of Experiments (DoE) is used to systematically study the effects of the identified critical method parameters (CMPs) and their interactions on the CQAs. biopharminternational.comlabmanager.commt.com This multivariate approach is efficient and provides a comprehensive understanding of the method. For example, a factorial or response surface design could be used to find the optimal combination of mobile phase composition and column temperature to achieve the desired separation.

Establishing the Method Operable Design Region (MODR): The data from the DoE studies are used to establish a Method Operable Design Region (MODR). The MODR is a multidimensional space of method parameters within which the method is proven to meet the defined performance criteria (the ATP). americanpharmaceuticalreview.comhumanjournals.com Working within the MODR provides flexibility and ensures method robustness without the need for re-validation for minor adjustments.

Control Strategy and Lifecycle Management: A control strategy is developed to ensure the method consistently operates within the MODR. This includes system suitability tests to verify method performance before each run. The method's performance is monitored over its lifecycle, and any necessary adjustments are made based on the principles of continuous improvement. humanjournals.com

By applying AQbD, the development of an analytical method for this compound moves from a reactive, troubleshooting approach to a proactive, preventative one, resulting in a more robust and reliable method for quality control and research purposes. humanjournals.com

Computational and Theoretical Studies on Methylsulfonylacetone and Its Reaction Products

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic and structural properties of molecules. chemrxiv.org These methods are applied to understand the fundamental characteristics of compounds by solving the Schrödinger equation, albeit with approximations. researchgate.net

For molecules similar in structure to Methylsulfonylacetone, such as other sulfones, DFT has been successfully used to perform detailed conformational analysis. researchgate.netresearchgate.netysu.am For instance, calculations on ethyl methyl sulfone using the B3PW91 functional with a 6–311++G(d, p) basis set have identified stable conformers and the energy barriers between them. researchgate.net This type of analysis for this compound would reveal its most stable three-dimensional shapes, which is crucial for understanding its reactivity and interactions.

DFT calculations can determine a range of electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Electron Density: These calculations map the distribution of electrons in the molecule, highlighting regions that are electron-rich or electron-poor. This is essential for predicting how the molecule will interact with other chemical species. nih.gov

Structural Parameters: Bond lengths, bond angles, and dihedral angles are optimized to find the lowest energy structure of the molecule. researchgate.net

TD-DFT is an extension used to study the excited states of molecules, which is fundamental for understanding their UV-Vis absorption spectra and photochemical behavior. researchgate.net

Table 1: Key Electronic and Structural Properties Obtainable from DFT/TD-DFT

| Property | Computational Method | Significance |

| Optimized Geometry | DFT | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity, stability, and electronic transition energies. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |

| Electronic Absorption Spectra | TD-DFT | Predicts the UV-Vis spectrum by calculating energies of electronic transitions. researchgate.net |

| Dipole Moment | DFT | Measures the polarity of the molecule, affecting its solubility and intermolecular forces. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule, or ligand, might interact with a larger molecule, such as a protein receptor. mdpi.comnih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when it binds to a target protein. amazonaws.com The process involves:

Defining the 3D structures of the ligand (this compound) and the receptor protein.

Sampling a large number of possible conformations and orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity (often in kcal/mol) for each pose. A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov After an initial docking pose is established, MD simulations model the movements of every atom in the system by solving Newton's equations of motion. These simulations, which can span from nanoseconds to microseconds, are used to:

Assess the stability of the docked pose. nih.govmdpi.com

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time.

For a compound like this compound, these simulations could screen for potential protein targets and elucidate the specific interactions that would govern its biological activity. mdpi.com

Table 2: Parameters from Molecular Docking and Dynamics Simulations

| Parameter | Simulation Type | Description |

| Binding Affinity (Score) | Molecular Docking | An estimation of the strength of the interaction between the ligand and the receptor. mdpi.com |

| Binding Pose | Molecular Docking | The predicted 3D orientation of the ligand within the receptor's active site. amazonaws.com |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the average deviation of the protein-ligand complex from its initial structure over time, indicating stability. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Molecular Dynamics | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov |

| Hydrogen Bond Analysis | Molecular Dynamics | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. |

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling is a cornerstone for predicting and validating chemical reaction mechanisms. patonlab.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. researchgate.net

This process involves:

Locating Stationary Points: Using quantum chemical methods like DFT, the structures of reactants, products, intermediates, and, most importantly, transition states are optimized.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in predicting the reaction rate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. patonlab.com

For this compound, which is known to be a reactive methylene (B1212753) compound, these models could be used to study various reactions, such as its participation in cyclocondensation or multicomponent reactions. chemicalbook.com For example, a computational study on the elimination reaction of 2-pentanone, a related ketone, utilized DFT to identify a six-membered cyclic transition state and determined the reaction to be endothermic. researchgate.net Similar approaches could validate experimentally proposed mechanisms for reactions involving this compound or even predict new, undiscovered reaction pathways. nih.gov

Prediction of Spectroscopic Data

Computational methods can accurately predict various types of spectroscopic data, which is invaluable for identifying and characterizing molecules. chemrxiv.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the magnetic shielding of atomic nuclei. mdpi.com These theoretical shielding values are then converted into chemical shifts that can be compared directly with experimental spectra, aiding in structure elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. researchgate.netresearchgate.net After optimizing the molecule's geometry, a frequency calculation determines the energies of its normal modes of vibration. The resulting frequencies and their intensities can be plotted to create a theoretical spectrum that helps in the assignment of experimental IR bands. ysu.amchemrxiv.org

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum of the molecule.

These predictive tools are crucial, especially for identifying transient intermediates in a reaction or for confirming the structure of a newly synthesized compound. chemrxiv.orgmdpi.com

Biological Activity and Mechanistic Insights of Methylsulfonylacetone Derivatives

Preclinical Pharmacological Evaluation of Synthesized Heterocycles from Methylsulfonylacetone

The versatility of the this compound scaffold has enabled the synthesis of a diverse range of heterocyclic derivatives, which have been subjected to extensive preclinical pharmacological evaluation. These studies have revealed a spectrum of biological activities, including antimicrobial, antitumor, enzyme inhibitory, and anti-inflammatory properties. The following sections detail the key findings from these preclinical investigations.

Antimicrobial Activity (Antibacterial, Antifungal) and Target Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, a novel sulfonyl derivative of 2(5H)-furanone, F105, which incorporates a sulfonyl group, has shown significant biocidal activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for F105 were determined to be 10 mg/L and 40 mg/L, respectively. A significant finding is the efficacy of F105 against biofilm-embedded S. aureus, a notoriously difficult form of bacterial growth to eradicate. Furthermore, F105 exhibited synergistic effects with aminoglycoside antibiotics (amikacin, gentamicin, and kanamycin) and benzalkonium chloride, suggesting its potential in combination therapies to combat resistant bacterial infections.

In another study, a series of novel quinolinium derivatives were synthesized and evaluated for their antibacterial activities against several bacterial strains, including multidrug-resistant ones like MRSA, vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. One derivative, designated as A2, which features a 4-fluorophenyl group, demonstrated superior antibacterial activity, with MIC values lower than those of conventional antibiotics such as methicillin (B1676495) and vancomycin (B549263) against resistant strains. The proposed mechanism of action for these quinolinium derivatives involves the disruption of the GTPase activity and the dynamic assembly of the FtsZ protein, a crucial component of the bacterial cell division machinery. By inhibiting FtsZ, these compounds hinder bacterial cell division, ultimately leading to cell death.

Synthetic lawsone derivatives, which can be considered structurally related to compounds derivable from a this compound core, have also been investigated for their antimicrobial effects against dental caries pathogens. These derivatives showed inhibitory effects on the growth of Streptococcus mutans, Lactobacillus casei, and Actinomyces naeslundii. Notably, they were most effective against S. mutans, a primary causative agent of dental caries, and also demonstrated the ability to inhibit the formation of S. mutans biofilms.

The potential target mechanisms for such antimicrobial derivatives are believed to involve the disruption of essential cellular processes. The presence of an α,β-unsaturated γ-lactone moiety in some derivatives, for example, can lead to alkylation of nucleophilic residues in enzymes through Michael addition, resulting in irreversible enzyme inhibition. Other proposed mechanisms include alterations in protein synthesis, changes in cellular permeability, and interactions with cell wall phospholipids (B1166683) that disrupt membrane integrity.

Table 1: Antimicrobial Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative | Microorganism | Activity | Mechanism of Action |

|---|---|---|---|

| F105 (Sulfonyl furanone) | Staphylococcus aureus (MSSA, MRSA) | MIC: 10 mg/L, MBC: 40 mg/L, Effective against biofilms | Not specified |

| Quinolinium derivative A2 | MRSA, VRE, NDM-1 E. coli | MICs lower than methicillin and vancomycin | Inhibition of FtsZ GTPase activity and assembly |

| Synthetic lawsone derivatives | S. mutans, L. casei, A. naeslundii | Growth inhibition, Biofilm inhibition | Not specified |

Antitumor Activity and Cellular Pathways

Preclinical studies have highlighted the potential of this compound derivatives as antitumor agents. A series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines: HEPG-2 (liver carcinoma), SGC-7901 (gastric carcinoma), and LS174T (colon carcinoma). Several of these compounds exhibited significant inhibitory activity. In particular, compound 3a, which possesses a tigloyl group, showed the most potent cytotoxicity with IC50 values ranging from 8.51 to 29.65 μM. researchgate.net

Similarly, sulfone analogues of 1,4-naphthoquinone, which share structural motifs with potential this compound derivatives, were designed as "bioreductive alkylating agents" and tested for their antitumor activity. The lead compound, 3-(chloromethyl)thiochromone 1,1-dioxide, demonstrated 100% inhibition of Ehrlich ascites tumor growth in mice. A number of related compounds also showed good activity in this tumor screen, with some exhibiting marginal but significant activity against P-388 lymphocytic leukemia. mdpi.com

Furthermore, methylan polysaccharide derivatives have been investigated for their antitumor properties. Quaternized DEAE-methylan, at a concentration of 75 µg/mL, suppressed the proliferation of three cancer cell lines (Colo, Hela, and HepG2) by 58-84%. rsc.org The cellular pathways implicated in the antitumor activity of such derivatives are diverse and often involve the induction of apoptosis and the inhibition of cell proliferation. For instance, some benzofuran (B130515) derivatives, which can be conceptually linked to structures derived from this compound, have been shown to induce apoptosis in various cancer cell lines. google.com The anticancer activity of these compounds may occur through multiple mechanisms, including the activation of both receptor-mediated and mitochondrial apoptotic pathways. google.com

Table 2: Antitumor Activity of Selected this compound Derivatives and Analogs

| Compound/Derivative | Cancer Cell Line(s) | Activity |

|---|---|---|

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2, SGC-7901, LS174T | IC50: 8.51 - 29.65 μM researchgate.net |

| 3-(chloromethyl)thiochromone 1,1-dioxide | Ehrlich ascites tumor | 100% tumor growth inhibition mdpi.com |

| Quaternized DEAE-methylan | Colo, Hela, HepG2 | 58-84% proliferation suppression rsc.org |

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The inhibitory potential of this compound derivatives against various enzymes has been a key area of investigation. For example, a series of acetophenone (B1666503) derivatives were evaluated for their inhibitory effects on several metabolic enzymes. These compounds were found to be effective inhibitors of α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE), with Ki values in the micromolar range. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of these derivatives. For instance, in a series of thioquinoline derivatives designed as α-glucosidase inhibitors, it was observed that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory activity. Generally, electron-donating groups at the para position were found to be more favorable than electron-withdrawing groups. The most potent compound in this series, 9m, which carries a 2,6-dimethylphenyl group, exhibited a competitive mode of inhibition with a Ki value of 18.0 µM.

The SAR of some acetophenone derivatives as enzyme inhibitors revealed that lipophilic substituents on the benzylidene ring could increase their potency against certain targets. soton.ac.uk Molecular docking studies have been employed to further understand the interactions between these inhibitors and their target enzymes at the molecular level. These computational studies help to rationalize the observed biological activities and guide the design of more potent inhibitors.

Table 3: Enzyme Inhibition by Acetophenone Derivatives

| Enzyme | Ki Range (µM) |

|---|---|

| α-glycosidase | 167.98 - 304.36 mdpi.com |

| hCA I | 555.76 - 1,043.66 mdpi.com |

| hCA II | 598.63 - 945.76 mdpi.com |

| Acetylcholinesterase (AChE) | 71.34 - 143.75 mdpi.com |

Anti-Inflammatory Mechanisms

Derivatives containing the methylsulfonyl moiety have demonstrated significant anti-inflammatory properties. For instance, formulations containing methylsulfonylmethane have been shown to possess potent anti-inflammatory and antioxidant effects in in vitro models of arthritis. These formulations significantly reduced the secretion of key pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages. nih.gov They also attenuated intracellular reactive oxygen species (ROS) accumulation and the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation. nih.gov

In a study involving methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines, compound 2i exhibited 34.7% anti-inflammatory activity in a carrageenan-induced paw edema model in rats, which was comparable to the standard drug phenylbutazone. mdpi.comnih.gov

The anti-inflammatory mechanisms of these derivatives often involve the modulation of key signaling pathways. For example, methyl derivatives of flavanone (B1672756) have been shown to dose-dependently modulate the production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α) in stimulated macrophages. nih.gov The 2'-methylflavanone and 3'-methylflavanone were identified as having the strongest anti-inflammatory activity among the tested derivatives. nih.gov Some phytochemicals exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. researchgate.net

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.

Target Identification and Validation in Cell-Based Assays

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery. A variety of approaches can be employed for this purpose, including in vitro high-throughput screening, gene/protein array-based assays, and in silico network pharmacology strategies integrated with molecular docking.

For instance, a network pharmacology approach was successfully used to identify the targets of 22-(4-pyridinecarbonyl) jorunnamycin A, a synthetic tetrahydroisoquinoline derivative, in non-small-cell lung cancer (NSCLC). This strategy revealed 78 potential targets of the compound against NSCLC. Subsequent gene ontology and KEGG pathway enrichment analyses pointed towards the mitogen-activated protein kinase (MAPK) signaling pathway as a key player in the compound's induction of apoptosis in NSCLC cells. Further validation through in silico molecular docking and in vitro cell-based assays confirmed that ERK1/2 and MEK1 were the molecular targets of this derivative in mediating NSCLC apoptosis.

Cell-based assays are indispensable for validating the targets identified through computational or high-throughput methods. These assays, such as T-cell cytotoxicity assays and MHC tetramer assays, allow for the functional assessment of a compound's effect on its putative target in a physiological context. For example, the ability of a compound to induce apoptosis in cancer cells can be confirmed and quantified using techniques like flow cytometry and immunoblotting to detect markers of apoptosis and the modulation of target proteins.

Investigation of Metabolic Pathway Perturbations.

There is no available research detailing how this compound derivatives may perturb metabolic pathways.

Cellular Pathway Modulation (e.g., Signal Transduction, Gene Expression).

No studies have been found that investigate the modulation of cellular pathways, such as signal transduction or gene expression, by this compound derivatives.

In Vitro and In Vivo Preclinical Models for Efficacy and Mechanistic Studies.

The scientific literature does not describe any in vitro or in vivo preclinical models that have been utilized to study the efficacy or mechanisms of action of this compound derivatives.

Given the lack of available data, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Toxicological Considerations and Mechanistic Toxicology of Methylsulfonylacetone Derivatives

In Vitro and In Vivo Mechanistic Toxicity Assessment

Mechanistic toxicity studies are fundamental to identifying the specific cellular and physiological pathways perturbed by a chemical. For derivatives of Methylsulfonylacetone, these assessments focus on elucidating the molecular initiating events and subsequent key events that lead to adverse outcomes.

While direct studies on this compound are limited, the toxicological assessment of related sulfonyl compounds and other chemicals provides a framework for potential cellular toxicity pathways.

Oxidative Stress:

Membrane Disruption:

The integrity of cellular membranes is critical for normal cell function. Some chemical compounds can directly interact with and disrupt the lipid bilayer of cell membranes. This can lead to increased membrane permeability, loss of ionic gradients, and ultimately cell lysis. Mechanistic studies have shown that molecules can destroy the integrity of phospholipid bilayers through processes like catastrophic rupture or mild leakage events nih.gov. While specific data for this compound is not available, this remains a potential toxicity pathway to consider for any novel chemical entity.

DNA/RNA Damage:

Genotoxicity, or damage to DNA and RNA, is a significant concern for chemical safety. Agents that cause DNA damage can lead to mutations, chromosomal aberrations, and cancer. RNA damage can also have profound effects on gene expression and cellular function nih.gov. Alkylating agents, for example, can induce DNA damage nih.gov. While there is no direct evidence to suggest that this compound is a DNA or RNA damaging agent, this is a critical endpoint that would be evaluated in a comprehensive toxicological assessment. The N6-methyladenosine (m6A) modification of RNA is a crucial regulator of cellular responses to DNA damage induced by radiation researchgate.netfrontiersin.org.

| Cellular Toxicity Pathway | Potential Mechanism of Action for Chemical Compounds | Relevance to this compound Derivatives Assessment |

| Oxidative Stress | Imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leading to cellular damage. | Evaluation of ROS production, antioxidant enzyme activity, and markers of oxidative damage in cells exposed to this compound derivatives is necessary. |

| Membrane Disruption | Direct interaction with and perturbation of the lipid bilayer of cellular membranes, leading to loss of integrity and cell death. | Assessment of membrane permeability, leakage of intracellular contents, and morphological changes in exposed cells would provide insights. |

| DNA/RNA Damage | Covalent binding to nucleic acids, induction of strand breaks, or interference with replication and transcription processes. | Standard genotoxicity assays (e.g., Ames test, micronucleus assay) and evaluation of DNA/RNA adduct formation would be required. |

Identifying potential target organs for toxicity is a key component of a safety assessment. The distribution of a compound, its metabolism, and its mechanism of action will determine which organs are most susceptible. Common target organs for chemical toxicity include the liver, kidneys, heart, and nervous system.

For example, nephrotoxicity (kidney toxicity) can occur when the kidneys, in the process of filtering blood and concentrating toxins, are exposed to high concentrations of a harmful substance. Hepatotoxicity (liver toxicity) can result from the metabolic activation of a compound into a more toxic metabolite. The investigation of target organ toxicity for this compound derivatives would involve in vivo studies in animal models, where organ function, histopathology, and specific biomarkers of organ damage would be monitored following exposure.

Computational Toxicology and In Silico Toxicity Prediction

Computational toxicology utilizes computer-based models to predict the potential toxicity of chemicals. These in silico methods are valuable for prioritizing compounds for further testing, reducing the reliance on animal studies, and gaining insights into potential mechanisms of toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. For sulfonyl compounds, QSAR models have been developed to predict various toxicological endpoints. For instance, QSAR studies have been performed to predict the toxicity (LD50) of sulfonamide antibiotics based on their quantum chemical descriptors.

In silico models can also predict the potential for a compound to cause adverse effects such as mutagenicity, carcinogenicity, and hepatotoxicity. These predictions are based on the presence of structural alerts—specific molecular features known to be associated with toxicity.

| In Silico Approach | Description | Application to this compound Derivatives |

| QSAR Modeling | Predicts toxicity based on the correlation between chemical structure and biological activity. | Development of QSAR models for sulfonyl-containing compounds to predict endpoints like acute toxicity, genotoxicity, and skin sensitization. |

| Structural Alerts | Identifies specific chemical substructures known to be associated with toxicity. | Screening of this compound derivatives for the presence of known toxicophores to flag potential liabilities early in development. |

| Molecular Docking | Simulates the interaction of a compound with biological targets (e.g., enzymes, receptors). | Can be used to predict potential off-target interactions that could lead to adverse effects. |

Preclinical Safety Profiling for Novel Synthetic Compounds

The preclinical safety profiling of novel synthetic compounds, including derivatives of this compound, is a regulated process designed to identify potential hazards before human exposure. This process involves a tiered approach of in vitro and in vivo studies.

The primary goals of preclinical safety evaluation are to:

Identify a safe starting dose for clinical trials.

Identify potential target organs for toxicity.

Characterize the dose-response relationship of any observed toxicity.

Evaluate the reversibility of toxic effects.

A typical preclinical safety program includes studies on:

Acute toxicity: To determine the effects of a single high dose.

Repeat-dose toxicity: To evaluate the effects of repeated exposure over a longer duration.

Genotoxicity: To assess the potential to damage genetic material.

Safety pharmacology: To investigate the effects on vital physiological functions (e.g., cardiovascular, respiratory, and central nervous systems).

Reproductive and developmental toxicity: To evaluate potential effects on fertility and embryonic development.